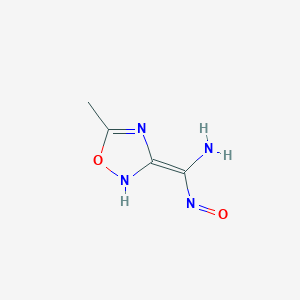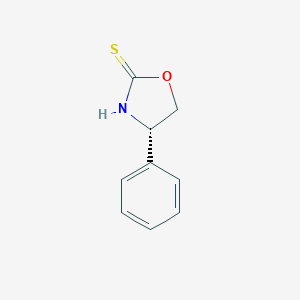
(S)-4-Phenyl-1,3-oxazolidine-2-thione
Übersicht
Beschreibung
(S)-4-Phenyl-1,3-oxazolidine-2-thione, also known as S-POT, is an organosulfur compound and a derivative of oxazolidine-2-thione. It is a versatile organic intermediate and has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. S-POT has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects and Goitrogenic Activity : (S)-4-Phenyl-1,3-oxazolidine-2-thione is a derivative of 1,3-oxazolidine-2-thione, known for its goitrogenic properties in cruciferous vegetables. Research shows that these compounds exhibit varying levels of cytotoxicity and immunomodulatory potential, particularly in their effects on rat macrophage viability and nitric oxide production (Radulović et al., 2017).
Stereochemical Control in Chemical Reactions : The stereochemistry of this compound plays a crucial role in its reactions. For instance, the Michael addition reaction involving this compound demonstrates that the newly created stereochemical center is influenced by the Michael donor's stereochemistry, not the acceptor (Munive et al., 2013).
Analytical Separation and Optical Resolution : This compound has been utilized in the analytical separation and optical resolution of racemic carboxylic acids and amino acids. New chiral derivatives of 1,3-oxazolidine-2-thione, including this compound, have been developed for this purpose (Nagao et al., 1985).
Crystal Structures and Chirality : The crystal structures of chiral and racemic forms of this compound have been studied, revealing differences in hydrogen bonding patterns and melting points between the two forms. These studies are crucial for understanding the compound's properties in different states (Kitoh et al., 2003).
Detection in Biological Fluids : Techniques have been developed for detecting oxazolidine-2-thiones, including this compound, in biological fluids, offering potential applications in medical and biological research (De brabander & Verbeke, 1982).
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJIGQKFDZTNC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461189 | |
| Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190970-57-1 | |
| Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



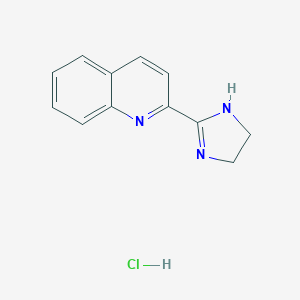
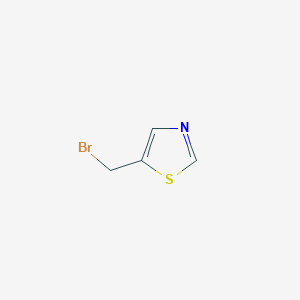

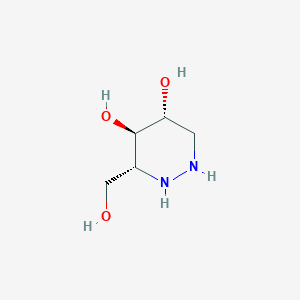

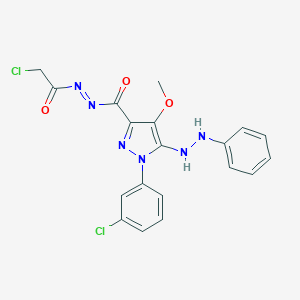
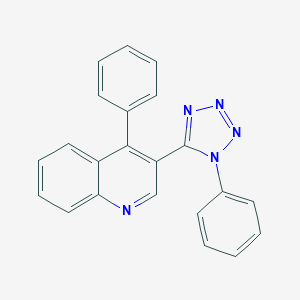

![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
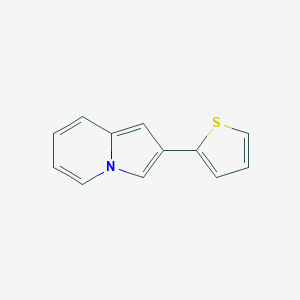
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
